4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one
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Overview
Description
4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom attached at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group can yield pyrrolopyrimidine derivatives . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Another related compound with an imidazo ring fused to a pyridine ring.
Uniqueness
4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific ring structure and the presence of a chlorine atom at the 4th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H4ClN3O |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-1-2-8-5(3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) |
InChI Key |
DKFMRTIXWPFDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC(=O)NC(=C21)Cl |
Origin of Product |
United States |
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